3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide, also known as BAY 43-9006, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 43-9006 has been shown to exhibit anticancer, antiangiogenic, and antiproliferative properties, making it a promising candidate for cancer treatment.
Mécanisme D'action
3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide 43-9006 works by inhibiting the activity of several protein kinases, including RAF, VEGFR, and PDGFR. These kinases are involved in tumor growth and angiogenesis, making them attractive targets for cancer treatment. By inhibiting their activity, this compound 43-9006 can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to exhibit antiproliferative effects on a variety of cancer cell lines, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. Additionally, this compound 43-9006 has been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide 43-9006 is its broad-spectrum activity against several protein kinases involved in tumor growth and angiogenesis. This makes it a promising candidate for the treatment of various types of cancer. However, one limitation of this compound 43-9006 is its potential toxicity, which can limit its use in clinical settings.
Orientations Futures
There are several future directions for the study of 3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide 43-9006. One area of interest is the development of combination therapies that include this compound 43-9006 and other anticancer drugs. Another area of interest is the development of more targeted therapies that can selectively inhibit specific protein kinases involved in tumor growth and angiogenesis. Additionally, further research is needed to better understand the potential side effects and toxicity of this compound 43-9006.
Applications De Recherche Scientifique
3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit anticancer properties by inhibiting the activity of several protein kinases that are involved in tumor growth and angiogenesis. This compound 43-9006 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-methoxyphenyl)pyrazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2/c1-27-17-8-6-16(7-9-17)23-20(26)18-13-25(11-3-10-22)24-19(18)14-4-2-5-15(21)12-14/h2,4-9,12-13H,3,11H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPMCWFLNLRMMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC(=CC=C3)Br)CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.